molecular formula C16H11ClN2O2 B8072016 3-(4-Chloroquinazolin-2-yl)phenyl acetate

3-(4-Chloroquinazolin-2-yl)phenyl acetate

Cat. No.: B8072016
M. Wt: 298.72 g/mol
InChI Key: YWMUDDXQSHDRFX-UHFFFAOYSA-N
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Description

3-(4-Chloroquinazolin-2-yl)phenyl acetate is a chemical compound with the molecular formula C16H11ClN2O2 and a molecular weight of 298.73 g/mol . It is characterized by the presence of a quinazoline ring substituted with a chlorine atom at the 4-position and an acetate group attached to a phenyl ring at the 3-position. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloroquinazolin-2-yl)phenyl acetate typically involves the reaction of 4-chloroquinazoline with 3-hydroxyphenyl acetate. One common method involves dissolving 4-chloroquinazoline in a suitable solvent such as isopropanol, followed by the addition of 3-hydroxyphenyl acetate. The reaction mixture is then heated to around 95°C and stirred for a specific duration to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The product is then purified through techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloroquinazolin-2-yl)phenyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the quinazoline ring can be substituted with other nucleophiles.

    Hydrolysis: The acetate group can be hydrolyzed to form the corresponding phenol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the quinazoline ring.

    Hydrolysis: The major product is 3-(4-chloroquinazolin-2-yl)phenol.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Chloroquinazolin-2-yl)phenyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chloroquinazolin-2-yl)phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluoroquinazolin-2-yl)phenyl acetate
  • 3-(4-Bromoquinazolin-2-yl)phenyl acetate
  • 3-(4-Methylquinazolin-2-yl)phenyl acetate

Uniqueness

3-(4-Chloroquinazolin-2-yl)phenyl acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, the chlorine atom can enhance its potency in certain applications, such as antimicrobial activity .

Properties

IUPAC Name

[3-(4-chloroquinazolin-2-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c1-10(20)21-12-6-4-5-11(9-12)16-18-14-8-3-2-7-13(14)15(17)19-16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMUDDXQSHDRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate was added thionyl chloride (100 mL) and DMF (2 mL) and the reaction was heated to reflux for 4 h. The flask was allowed to cool to RT and then concentrated in vacuo. The crude product was azeotroped with toluene (2×50 mL), taken up in CH2Cl2 (300 mL) and washed with saturated NaHCO3 (3×50 mL), water (1×50 mL) and brine (1×50 mL), dried with MgSO4 and concentrated in vacuo to give 3-(4-chloroquinazolin-2-yl)phenyl acetate. (9.77 g, mmol, 100%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
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Quantity
2 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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